molecular formula C56H79F3N14O17S B6297817 H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA CAS No. 143470-36-4

H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA

Cat. No.: B6297817
CAS No.: 143470-36-4
M. Wt: 1309.4 g/mol
InChI Key: PMTYACSFDLVFQH-GJPLXVMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH Trifluoroacetate” is a peptide sequence. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds . The sequence you provided contains several amino acids, including Tryptophan (Trp), Arginine (Arg), Glutamic Acid (Glu), Proline (Pro), Serine (Ser), Phenylalanine (Phe), Cysteine (Cys), Alanine (Ala), Leucine (Leu), and Serine (Ser) .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of its peptide bonds. Each amino acid in the sequence can influence the overall structure and properties of the peptide .


Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid sequence. Properties such as solubility, melting point, and isoelectric point can all be affected by the nature of the amino acids in the peptide .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78N14O15S.C2HF3O2/c1-28(2)21-37(47(76)66-40(26-70)53(82)83)63-44(73)29(3)60-50(79)41(27-84)67-48(77)38(22-30-11-5-4-6-12-30)64-49(78)39(25-69)65-51(80)42-16-10-20-68(42)52(81)36(17-18-43(71)72)62-46(75)35(15-9-19-58-54(56)57)61-45(74)33(55)23-31-24-59-34-14-8-7-13-32(31)34;3-2(4,5)1(6)7/h4-8,11-14,24,28-29,33,35-42,59,69-70,84H,9-10,15-23,25-27,55H2,1-3H3,(H,60,79)(H,61,74)(H,62,75)(H,63,73)(H,64,78)(H,65,80)(H,66,76)(H,67,77)(H,71,72)(H,82,83)(H4,56,57,58);(H,6,7)/t29-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTYACSFDLVFQH-GJPLXVMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H79F3N14O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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